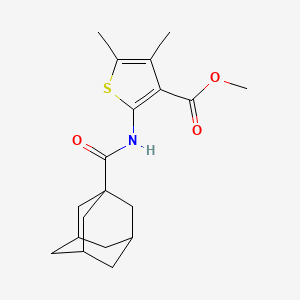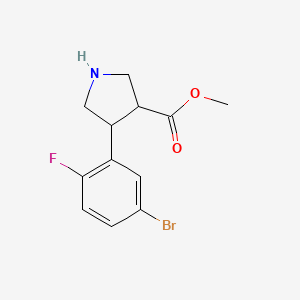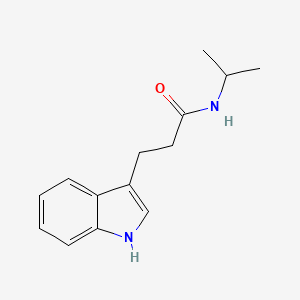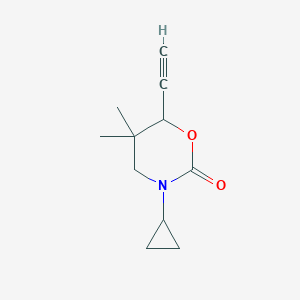
3-Cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one is an organic compound that belongs to the class of oxazinanes. This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethynyl group, and a dimethyl-substituted oxazinanone ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclopropyl-substituted amine and an ethynyl-substituted ketone, the reaction proceeds through nucleophilic addition followed by cyclization to form the oxazinanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ethynyl group to an alkene or alkane.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alkane-substituted oxazinanone.
Scientific Research Applications
3-Cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl and ethynyl groups may facilitate binding to active sites, while the oxazinanone ring can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-5,5-dimethyl-1,3-oxazinan-2-one: Lacks the ethynyl group, which may affect its reactivity and binding properties.
6-Ethynyl-5,5-dimethyl-1,3-oxazinan-2-one: Lacks the cyclopropyl group, potentially altering its chemical behavior.
3-Cyclopropyl-6-ethynyl-1,3-oxazinan-2-one: Lacks the dimethyl substitution, which can influence its stability and solubility.
Uniqueness
The presence of both cyclopropyl and ethynyl groups in 3-Cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one makes it unique compared to its analogs. These groups contribute to its distinct chemical properties, such as increased reactivity and potential for diverse interactions with biological targets.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-cyclopropyl-6-ethynyl-5,5-dimethyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C11H15NO2/c1-4-9-11(2,3)7-12(8-5-6-8)10(13)14-9/h1,8-9H,5-7H2,2-3H3 |
InChI Key |
ISPGRBUJXKINJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=O)OC1C#C)C2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


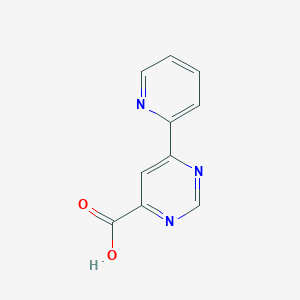
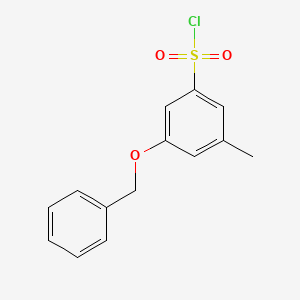
![1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14865503.png)
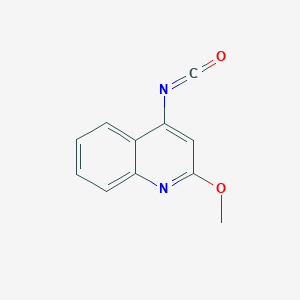
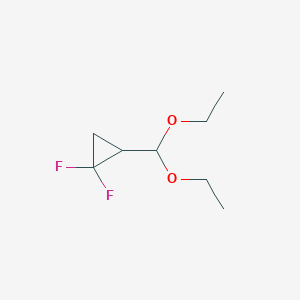
![[(5R,10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14865526.png)
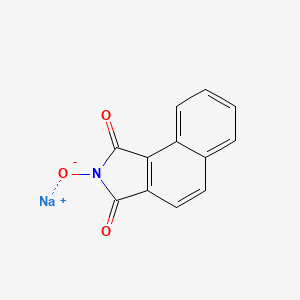

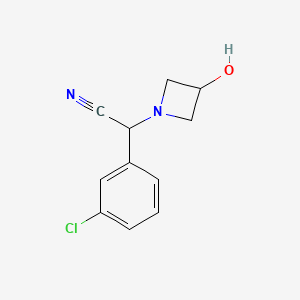
![6-Methyl-6-azaspiro[3.4]octane-2,7-dione](/img/structure/B14865544.png)

